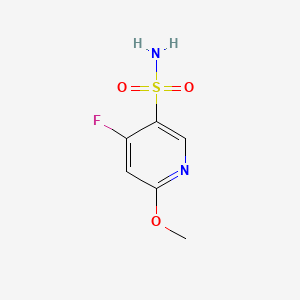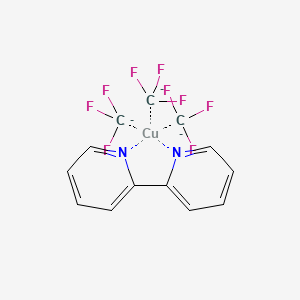
(bpy)Cu(CF3)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper, commonly referred to as (bpy)Cu(CF3)3, is a copper complex with three trifluoromethyl groups and a bipyridine ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper typically involves the reaction of copper(I) chloride or pre-generated copper(I) trifluoromethyl with trifluoromethyltrimethylsilane (CF3SiMe3) and potassium fluoride (KF) in dimethylformamide (DMF) under an air atmosphere . The reaction proceeds as follows:
[ \text{CuCl} + 3 \text{CF3SiMe3} + \text{KF} \rightarrow \text{(bpy)Cu(CF3)3} + \text{by-products} ]
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The trifluoromethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve solvents such as DMF or acetonitrile (CH3CN) and may require inert atmospheres .
Major Products
The major products formed from reactions involving (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper depend on the specific reaction type. For example, oxidation may yield copper(II) complexes, while substitution reactions may produce new copper complexes with different ligands .
Aplicaciones Científicas De Investigación
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper exerts its effects involves the coordination of the bipyridine ligand to the copper center, stabilizing the complex and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by increasing the electron density on the copper atom, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)nickel: Similar structure but with nickel instead of copper.
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)palladium: Similar structure but with palladium instead of copper.
Uniqueness
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper is unique due to its high reactivity and stability, which are attributed to the presence of trifluoromethyl groups and the bipyridine ligand. These properties make it a valuable compound in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C13H8CuF9N2-3 |
|---|---|
Peso molecular |
426.75 g/mol |
Nombre IUPAC |
copper;2-pyridin-2-ylpyridine;trifluoromethane |
InChI |
InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |
Clave InChI |
AFWFCKPJRVCIIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
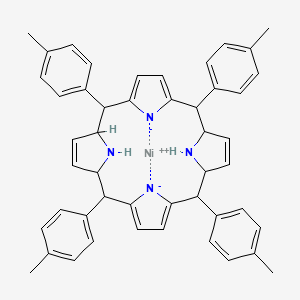
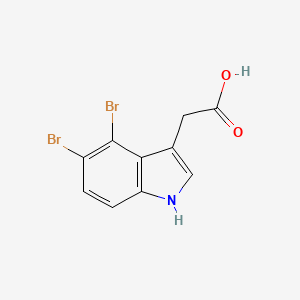
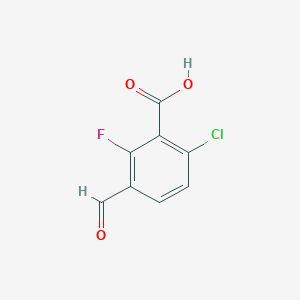
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
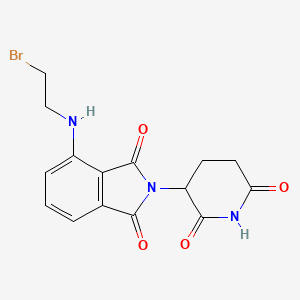

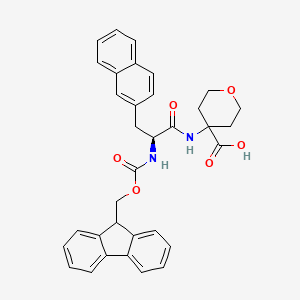
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

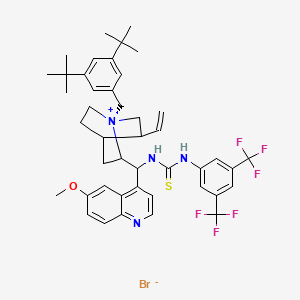
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
